1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid
Description
1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a cyano group and three methyl substituents on the strained cyclopropane ring. This compound combines the unique electronic effects of the cyclopropane core with the steric and electronic contributions of the cyano and methyl groups. For example, cyclopropane derivatives with cyano groups, such as 1-cyano-1-cyclopropanecarboxylic acid, are intermediates in synthesizing bioactive molecules like sphingosine kinase inhibitors . The methyl substituents likely enhance lipophilicity, influencing solubility and biological interactions.
Properties
CAS No. |
259823-88-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-5-7(2,3)8(5,4-9)6(10)11/h5H,1-3H3,(H,10,11) |
InChI Key |
XQXHBHFZMOUWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C#N)C(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation and Substitution
A common approach to synthesize substituted cyclopropane carboxylic acids involves preparing esters of 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid derivatives, which can be hydrolyzed to the free acid. The process typically includes:
- Starting from 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters.
- Treatment with bases such as alkali carbonates or alcoholates (e.g., sodium or potassium methylate/ethylate) or amines (triethylamine, pyridine) to induce cyclization and substitution reactions.
- Reaction temperatures are maintained between 0 and 100 °C, preferably 10 to 80 °C, under atmospheric or controlled pressure conditions adapted to the solvent vapor pressure.
- The reaction mixture is stirred for several hours at 40 to 70 °C to ensure completion.
This method yields 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid esters with high purity and improved cost-effectiveness compared to older methods that used expensive reagents like phosphorus pentabromide and bromine.
Halogenation and Subsequent Cyclization
Another key step involves halogenation of 3-carboxy-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters using halogenating agents such as bromine or chlorine in the presence of acid acceptors (e.g., sodium or potassium hydroxide, calcium carbonate, sodium acetate). The process is conducted at 0 to 50 °C with careful addition of halogen to avoid side reactions.
After halogenation, the reaction mixture is acidified with strong acids like hydrochloric acid and extracted with organic solvents (e.g., methylene chloride). The organic phase is dried, filtered, and concentrated. The residue is then heated to 180 to 220 °C to induce decarboxylation and cyclization, yielding the desired cyclopropane carboxylic acid derivatives. The final product can be purified by vacuum distillation.
Hydrolysis of Esters to Carboxylic Acid
The esters obtained from the above processes are hydrolyzed to the free acid by heating with alkali metal hydroxide solutions (e.g., 15% sodium hydroxide) at 80 to 120 °C. After hydrolysis, acidification with strong acids (e.g., hydrochloric acid) at room temperature precipitates the free 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Halogenation | Bromine or chlorine; acid acceptors (NaOH, CaCO3) | 0 to 50 | Several hours | Controlled addition to avoid by-products |
| Cyclization/Substitution | Alkali carbonates/alcoholates or amines | 10 to 80 | Few hours | Stirring at 40-70 °C for completion |
| Hydrolysis of esters | 15% NaOH solution | 80 to 120 | Variable | Followed by acidification with HCl |
| Purification | Extraction with methylene chloride; vacuum distillation | 180 to 220 | Until completion | Removes impurities and isolates product |
Research Findings and Analysis
- The described synthetic routes improve yield and purity by avoiding expensive and hazardous reagents such as phosphorus pentabromide and bromine in excess.
- The use of bases like sodium or potassium methylate/ethylate and amines facilitates efficient cyclopropane ring closure and substitution.
- Reaction temperature control is critical to minimize side reactions and by-product formation, such as dibromo esters that reduce yield.
- Hydrolysis conditions are optimized to convert esters to acids without decomposing the strained cyclopropane ring.
- The final acid product can be isolated in high purity by acidification and vacuum distillation, suitable for further applications in agrochemicals or pharmaceuticals.
Comparative Notes on Related Compounds
While the preparation of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid shares similarities with other cyclopropane carboxylic acid derivatives, the presence of the cyano group and multiple methyl substituents requires careful control of reaction conditions to maintain ring integrity and achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
CTCA serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations:
- Synthesis of Pyrethroid Insecticides : CTCA derivatives are utilized in the synthesis of pyrethroid compounds, which are widely used as insecticides. The presence of the cyano group enhances the biological activity of these compounds, making them effective against a range of pests .
- Intermediate for Pharmaceutical Compounds : The cyclopropane moiety is often found in biologically active molecules. CTCA can be converted into various pharmaceutical intermediates through functional group modifications, expanding its utility in medicinal chemistry .
Agrochemical Applications
CTCA derivatives have been explored for their potential as agrochemicals:
- Pesticidal Activity : Research indicates that CTCA and its derivatives exhibit significant pesticidal properties. They are particularly effective against certain agricultural pests, contributing to their development as safer alternatives to traditional pesticides .
- Plant Growth Regulators : Some studies suggest that CTCA can influence plant growth and development. Its application may enhance resistance to environmental stressors, thereby improving crop yields and resilience .
Case Study 1: Synthesis of Pyrethroid Compounds
A study highlighted the use of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid in synthesizing specific pyrethroid insecticides. The derivatives synthesized showed enhanced efficacy against target pests compared to traditional formulations. The process involved multiple steps including alkylation and cyclization reactions that yielded high purity products with significant insecticidal activity.
Case Study 2: Impact on Plant Stress Resistance
In a research project focused on enhancing maize resistance to drought stress, CTCA was applied as a treatment. Results indicated that plants treated with CTCA exhibited improved growth metrics and resilience against pathogenic attacks compared to untreated controls. This suggests potential applications in agricultural biotechnology aimed at increasing crop productivity under adverse conditions .
Mechanism of Action
The mechanism of action of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 1-Cyano-1-cyclopropanecarboxylic Acid: The absence of methyl groups simplifies the electronic environment, allowing the cyano group to act as a strong electron-withdrawing substituent. This increases the acidity of the carboxylic acid compared to non-cyano derivatives .
- 1-Phenylcyclopropane-1-carboxylic Acid: The phenyl group introduces aromaticity and π-π interactions, enhancing stability in organic solvents. Synthetic routes involve α-alkylation of acetonitrile derivatives, followed by cyano-to-acid conversion .
Key Insight : The 2,2,3-trimethyl groups in the target compound likely reduce ring strain and increase steric hindrance, slowing nucleophilic attacks compared to less substituted analogs.
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (C₈H₁₁NO₂) is a compound characterized by its unique cyclopropane structure and the presence of a cyano group. This compound has garnered interest in various fields, particularly in medicinal chemistry and enzyme inhibition studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid includes a cyclopropane ring with three methyl groups and a carboxylic acid functional group. The presence of the cyano group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 155.18 g/mol |
| Functional Groups | Cyano, Carboxylic Acid |
| Structural Features | Cyclopropane Ring |
The biological activity of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group is known to enhance binding affinity to various biological targets, making it a candidate for enzyme inhibition studies.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For instance, studies have shown that cyclopropane derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid:
-
Enzyme Inhibition Studies :
- A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications.
- Toxicological Assessments :
-
Comparative Analysis :
- A comparative study with other cyclopropane derivatives highlighted that 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid exhibited superior inhibitory effects compared to structurally similar compounds. This study underscores the unique biological activity attributed to its specific structural features.
Applications
The unique properties of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid open avenues for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
